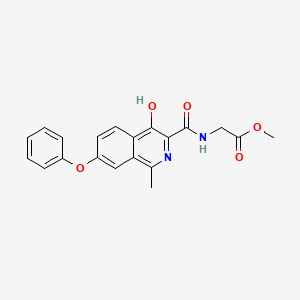

Roxadustat Impurity 2

Vue d'ensemble

Description

Roxadustat Impurity 2 is a reference standard with its chemical name being [2- [ (4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)- amino]-acetylamino]-acetic acid . Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease .

Chemical Reactions Analysis

Roxadustat, the parent compound of the impurity, has well-characterized pharmacokinetics. It has an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers .Physical And Chemical Properties Analysis

Roxadustat, the parent compound, has poor aqueous solubility and photochemical stability . More specific physical and chemical properties of this compound are not available in the searched resources.Applications De Recherche Scientifique

Erythropoiesis Stimulation in Chronic Kidney Disease (CKD)

Roxadustat has been shown to stimulate erythropoiesis effectively in patients with CKD not receiving dialysis. It increases hemoglobin levels and improves iron homeostasis (Chen et al., 2019).

Regulation of Iron Metabolism

In CKD patients, Roxadustat regulates iron metabolism by reducing hepcidin levels, which is associated with greater iron availability (Provenzano et al., 2016).

Pharmacodynamics Study in Nondialysis-Dependent CKD Patients

Roxadustat has been found effective in dose-dependent increases in blood hemoglobin among anemic NDD-CKD patients in placebo-controlled trials (Besarab et al., 2015).

Effectiveness in Dialysis Patients

Roxadustat is also effective in treating anemia in patients undergoing long-term dialysis, showing improvements in transferrin levels and serum iron (Chen et al., 2019).

Impact on Membrane Ionic Currents

Roxadustat may impact membrane ion currents in endocrine or heart cells, suggesting a potential non-genomic mechanism for cellular function perturbation (Chang et al., 2019).

Effects on Pharmacokinetics and Drug Interactions

Studies have explored how food and other substances, like spherical carbon adsorbent, affect the pharmacokinetics of Roxadustat, indicating its potential interactions and absorption characteristics (Shibata et al., 2018).

First Global Approval and Prospects Beyond Anemia

Roxadustat's first approval and its prospects for clinical application beyond anemia treatment have been documented, indicating its broader therapeutic potential (Dhillon, 2019).

Potential in Treating Various Diseases

Roxadustat has garnered interest for potential use against various diseases such as carcinoma, neurological diseases, ocular diseases, and tissue and organ injuries (Kaijun et al., 2020).

Protective Effects Against Hypoxic Injury at High Altitude

Roxadustat has shown preventive effects on hypoxia damage in rapid ascent to high altitudes, reducing inflammation, oxidative stress, and tissue damage due to hypoxia (Guo et al., 2023).

Mécanisme D'action

Target of Action

Roxadustat primarily targets the hypoxia-inducible factor (HIF) proteins . These proteins play a crucial role in the body’s response to low oxygen levels, or hypoxia . Under physiological conditions, the HIF proteins are inactivated by enzymes of the prolyl hydroxylase domain (PHD), which target HIF proteins for degradation .

Mode of Action

Roxadustat is an orally administered small molecule drug that prevents the enzymatic degradation of HIF-1α by inhibiting the PHD enzymes . When oxygen tension decreases, the PHD enzymes are downregulated and the HIF proteins stay high . HIF proteins stimulate the erythropoietin (EPO) gene in kidney parenchymal cells to produce EPO, as well as other genes, including the iron transporter ferroportin .

Biochemical Pathways

Roxadustat affects the biochemical pathway involving erythropoietin (EPO) and hemoglobin . EPO activates red blood cell (RBC) production in bone marrow, and ferroportin facilitates iron absorption in the small intestine . Thus, when oxygen tension decreases, new reticulocytes are released and hemoglobin concentrations rise .

Pharmacokinetics

The pharmacokinetics of roxadustat are well characterized, with an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life is 9.6–16 hours . Plasma binding is 99% and the fraction eliminated by hemodialysis is 2.34% .

Result of Action

The primary effect on erythropoietin (EPO) is observed within a few hours after roxadustat administration and can be modeled using the sigmoidal Hill equation . The subsequent effect on hemoglobin is observed after several weeks and can be interpreted as an irreversible, dose proportional, unsaturable effect, continuing in agreement with the lifespan of red blood cells of 63–112 days .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGJZCCNTOCDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

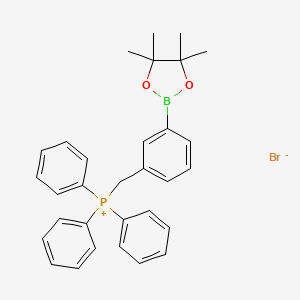

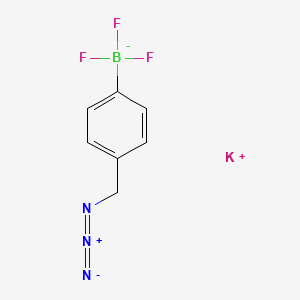

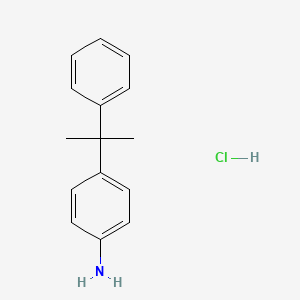

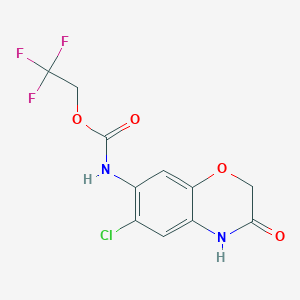

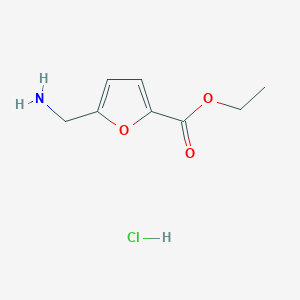

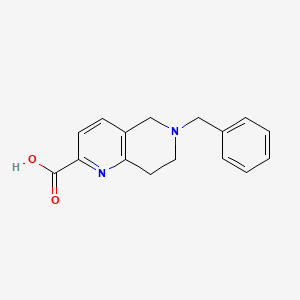

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)